molecular formula C17H21ClN2O2 B12375129 6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride

6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride

Cat. No.: B12375129
M. Wt: 320.8 g/mol
InChI Key: HHRZEPOCKPCJSA-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The synthesis of azatetracyclic compounds traces back to foundational work in the 1990s on heterocyclic systems targeting neurological pathways. A 1996 European patent (EP0454121B1) detailed methods for creating azatetracyclic derivatives with potential neuropharmacological activity, establishing key synthetic routes for related structures. The specific compound emerged from collaborative efforts between chemists and neuroscientists in the late 2000s, driven by the need for improved optical tools to study dopamine release dynamics.

The systematic name 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one reflects its intricate polycyclic structure:

  • 3-Oxa indicates an oxygen atom in the third position
  • 13-Azatetracyclo specifies a four-ring system with a nitrogen atom at position 13
  • The [7.7.1.0²,⁷.0¹³,¹⁷] notation describes the bridge connectivity between rings

Alternative designations include:

IUPAC Name FFN-511 CAS Number
9-(2-Aminoethyl)-2,3,6,7-tetrahydro-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizin-11-one Fluorescent False Neurotransmitter 511 1004548-96-2

Significance in Chemical and Neuroscience Research

This compound addresses critical limitations in synaptic transmission studies through three key properties:

  • Selective Vesicular Monoamine Transporter 2 (VMAT2) Substrate
    Competes with serotonin (5-HT) for VMAT2 binding (IC₅₀ = 1 μM), comparable to dopamine's native affinity.

  • pH-Dependent Fluorescence
    Exhibits enhanced fluorescence upon vesicular acidification, enabling real-time tracking of exocytosis events.

  • Spectral Compatibility
    Operates at excitation/emission wavelengths (λₑₓ ≈ 355 nm, λₑₘ ≈ 450 nm) that minimize overlap with GFP-based probes.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₁₇H₂₀N₂O₂·HCl
Molecular Weight 320.82 g/mol
Solubility >100 mM in DMSO/EtOH
Storage Stable at 4°C (desiccated) for 12 months

Overview of Research Applications

The compound's primary research utility stems from its ability to:

Visualize Presynaptic Activity
In murine striatal slices, FFN-511 labels dopaminergic terminals with submicron resolution, revealing stimulus-dependent release heterogeneity undetectable by electrophysiology.

Study Synaptic Plasticity
Two-photon microscopy studies demonstrate its capacity to track long-term potentiation (LTP) at individual synapses through quantifiable fluorescence changes.

Drug Discovery Applications
Serves as a screening tool for dopamine transporter (DAT) inhibitors by monitoring fluorescence decay kinetics in exocytosis assays.

Technical Advantages Over Alternatives

  • 100-fold brighter signal than traditional false neurotransmitters
  • Minimal interference with endogenous neurotransmission at working concentrations (1-10 μM)
  • Compatible with acute brain slices and in vivo imaging preparations

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;/h9-10H,1-8,18H2;1H

InChI Key

HHRZEPOCKPCJSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.Cl

Origin of Product

United States

Preparation Methods

Core Structure Synthesis via Intramolecular Cyclization

The tetracyclic framework is constructed through a platinum- or gold-catalyzed intramolecular hydroarylation. Aryl alkynoate esters serve as precursors, enabling regioselective cyclization. Key steps include:

Reaction Conditions

Catalyst System Solvent Temperature Yield Reference
PtCl₄ (10 mol%) DCE:dioxane (1:1) 80°C 54%
Au(PPh₃)Cl/AgSbF₆ (5 mol%) DCE 23°C 94%

The gold-catalyzed method offers superior efficiency under milder conditions. Cyclization occurs at the C-4 position of the indole nucleus, confirmed by X-ray crystallography.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl moiety is introduced via reductive amination or nucleophilic substitution. A representative approach involves:

  • Alkylation : Treatment of the tetracyclic intermediate with 2-bromoethylamine in the presence of K₂CO₃ in DMF at 60°C.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) isolates the secondary amine intermediate.

Key Characterization Data

  • ¹H NMR (DMSO-d₆): δ 3.39 (t, J = 7.5 Hz, 2H, N–CH₂), 3.21 (t, J = 7.5 Hz, 2H, CH₂–NH₂).
  • HRMS : m/z 284.35 [M+H]⁺ (calc. 284.35 for C₁₇H₂₀N₂O₂).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ethyl acetate:

  • Procedure : The amine is dissolved in ethyl acetate, cooled to 0°C, and saturated with HCl gas until precipitation completes.
  • Isolation : The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.

Analytical Validation

  • Elemental Analysis : Found C 63.82%, H 6.58%, N 8.72% (calc. for C₁₇H₂₁ClN₂O₂: C 63.65%, H 6.60%, N 8.73%).
  • Melting Point : 238–240°C (decomp.).

Optimization and Scalability Challenges

Catalyst Loading and Solvent Effects

Reducing PtCl₄ loading to 5 mol% decreases yield (31%) but improves mass balance (51% recovered starting material). Polar solvents like acetone hinder cyclization, while toluene enhances platinum activity.

Protecting Group Strategies

Boc-protected intermediates prevent side reactions during amination. Deprotection with TFA in CH₂Cl₂ yields the primary amine, which is immediately alkylated to avoid oxidation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Gold-catalyzed cyclization High yield (94%), room temperature Sensitive to moisture
Platinum-catalyzed route Tolerates electron-deficient substrates Requires high temperatures

Purity and Quality Control

Chromatographic Purification

  • HPLC : C₁₈ column (ACN:H₂O 70:30, 1 mL/min), retention time = 12.3 min.
  • Purity : ≥99% (UV detection at 254 nm).

Spectroscopic Confirmation

  • FT-IR : 3247 cm⁻¹ (N–H stretch), 1635 cm⁻¹ (C=O).
  • ¹³C NMR : δ 164.0 (C=O), 132.5 (aromatic C).

Industrial-Scale Considerations

Patent WO2015155626A1 discloses a continuous-flow system for cyclization, reducing reaction time from hours to minutes. Key parameters:

  • Residence Time : 5 min
  • Throughput : 1.2 kg/day.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Functional Groups Salt Form
Target Compound 3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one 6-(2-Aminoethyl) Ketone, ether, amine Hydrochloride
16-Methoxy-10-methyl-10-azatetracyclo[...] () Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),13,15-hexaen-15-ol 16-Methoxy, 10-methyl Hydroxyl, methoxy, methyl Neutral
4,5,15,16-Tetramethoxy-10-azatetracyclo[...] () Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one 4,5,15,16-Tetramethoxy Ketone, methoxy Neutral
13-Methoxy-5,5,8-trimethyl-6-oxa-17-azatetracyclo[...] () 6-oxa-17-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,3,7,9,11(16),12,14-heptaene 13-Methoxy, 5,5,8-trimethyl Methoxy, methyl Neutral

Key Observations :

  • Ketone groups are common in all compounds, but their positions vary, influencing electronic properties and reactivity.

Physical Properties

Melting points (mp) and solubility trends inferred from analogs:

Compound Type Example (Evidence) Melting Point (°C) Solubility
Tetrahydroacridines (neutral amines) 9-Amino-1,2,3,4-tetrahydroacridine () 179–181 Low (neutral)
Coumarin hydrochloride () 4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride Not reported High (salt form)
Thiazolin-4-one () 3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide 180–181 Moderate (neutral)

Key Observations :

  • Hydrochloride salts (e.g., ) generally exhibit higher solubility than neutral analogs. The target compound likely follows this trend.
  • Tetrahydroacridines () show high melting points (>179°C), suggesting strong intermolecular forces in fused heterocycles.

Spectroscopic Data

Comparison of NMR and IR signatures from analogs:

1H-NMR :
  • Target Compound (Inferred): Aminoethyl protons: δ ~2.6–3.3 (methylene and NH2, cf. ). Aromatic protons: δ ~6.9–7.5 (cf. coumarin in ).
  • 4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride (): OCH3: δ 3.87; CH2-N: δ 4.35.
  • Thiazolin-4-one () :
    • NCH3: δ 2.81; aromatic H: δ 6.96–7.36.
IR :
  • Target Compound (Inferred) :
    • Ketone (C=O): ~1700–1750 cm⁻¹ (cf. : 1716 cm⁻¹).
    • NH stretch: ~2927 cm⁻¹ (amine, cf. ).
  • Coumarin () :
    • C=O: ~1700 cm⁻¹ (chromen-2-one).

Key Observations :

  • Substituents like methoxy or aminoethyl significantly alter chemical shifts and absorption bands.

Biological Activity

Overview

6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one; hydrochloride, commonly known as FFN 511 , is a synthetic compound recognized for its role as a fluorescent false neurotransmitter . Its primary biological activity involves targeting the neuronal vesicular monoamine transporter 2 (VMAT2) , which plays a crucial role in the transport of monoamines such as dopamine and serotonin within the nervous system.

Chemical Structure and Properties

FFN 511 features a complex tetracyclic structure that enhances its solubility and biological activity compared to simpler analogs. The compound's IUPAC name indicates the presence of multiple functional groups, including an amino group and trifluoroacetic acid moiety, which contribute to its reactivity and solubility in biological systems.

The primary action of FFN 511 is as a competitive inhibitor of serotonin binding to VMAT2, with an IC50 value of approximately 1 µM . This inhibition affects the normal functioning of VMAT2, which is responsible for transporting monoamines from the cytosol into synaptic vesicles. By inhibiting serotonin uptake, FFN 511 indirectly influences dopamine release, providing insights into neurotransmitter dynamics in various neurological contexts.

Biochemical Pathways Affected

FFN 511's interaction with VMAT2 can be summarized as follows:

  • Target : VMAT2
  • Mode of Action : Inhibition of serotonin binding
  • Resulting Effect : Altered regulation of dopamine release

Applications in Research

FFN 511 is utilized extensively in neuropharmacology for the following purposes:

  • Optical Imaging : FFN 511 allows researchers to visualize presynaptic terminal activity through fluorescence techniques.
  • Neurotransmitter Dynamics Studies : By monitoring the release of neurotransmitters like serotonin and dopamine, FFN 511 aids in understanding various neurological disorders.

Synthesis

The synthesis of FFN 511 involves several key steps:

  • Formation of the Core Structure : The tetracyclic core is constructed through cyclization reactions.
  • Functionalization : The aminoethyl group is introduced via nucleophilic substitution reactions.

The reaction conditions are carefully controlled to ensure high yield and purity.

Comparative Analysis

Property/CharacteristicFFN 511Similar Compounds
IC50 (Serotonin binding) ~1 µMVaries by compound
Fluorescent Activity YesYes (in some analogs)
Target VMAT2VMAT1, DAT (Dopamine Transporter)
Applications Imaging, NeuropharmacologyImaging, Research

Case Studies and Findings

Recent studies have highlighted the utility of FFN 511 in various experimental setups:

  • Visualizing Neuronal Activity : In studies involving live imaging of neuronal cultures, FFN 511 has been shown to effectively label presynaptic terminals, allowing for real-time observation of neurotransmitter release.
  • Impact on Dopamine Regulation : Research indicates that the inhibition of serotonin uptake by FFN 511 can lead to increased dopamine availability in synaptic clefts, suggesting potential therapeutic implications for conditions like depression and schizophrenia.
  • Comparative Studies with Other Compounds : Comparative analyses with other fluorescent neurotransmitters have demonstrated that FFN 511 provides superior specificity for VMAT2 over similar compounds, making it a preferred choice in experimental designs.

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